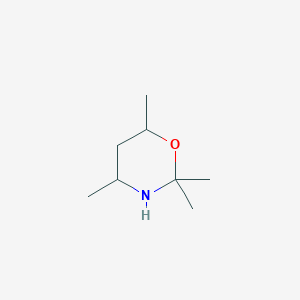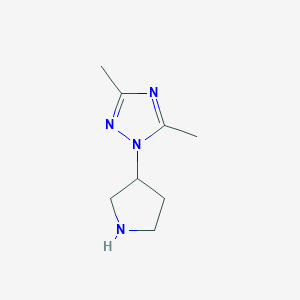
3,5-Dimethyl-1-(pyrrolidin-3-YL)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-1-(pyrrolidin-3-YL)-1H-1,2,4-triazole is a heterocyclic compound with a molecular formula of C9H15N3 This compound is characterized by the presence of a triazole ring substituted with a pyrrolidine group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-(pyrrolidin-3-YL)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dimethyl-1-(pyrrolidin-3-YL)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or THF.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines; reactions may require catalysts or specific conditions like elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-1-(pyrrolidin-3-YL)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-1-(pyrrolidin-3-YL)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The pyrrolidine group can enhance the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
- 3,5-Dimethyl-1-pyrrolidin-3-yl-1H-pyrazole
- 1-(3-Azetidinyl)-3,5-dimethyl-1H-pyrazole dihydrochloride
- 3-(1H-Pyrazol-1-ylmethyl)-3-pyrrolidinol hydrochloride
Comparison: Compared to these similar compounds, 3,5-Dimethyl-1-(pyrrolidin-3-YL)-1H-1,2,4-triazole exhibits unique properties due to the presence of the triazole ring. This ring structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of the pyrrolidine group further enhances its versatility and potential for interaction with biological targets .
Propiedades
Fórmula molecular |
C8H14N4 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
3,5-dimethyl-1-pyrrolidin-3-yl-1,2,4-triazole |
InChI |
InChI=1S/C8H14N4/c1-6-10-7(2)12(11-6)8-3-4-9-5-8/h8-9H,3-5H2,1-2H3 |
Clave InChI |
CJEYOZIHKHZSIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=N1)C)C2CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13305199.png)
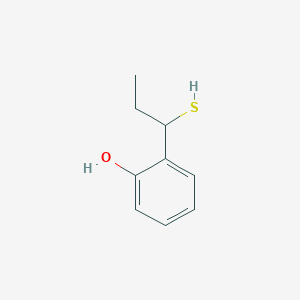
![5-Bromo-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B13305219.png)
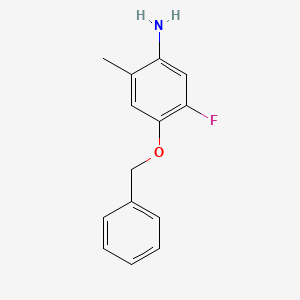
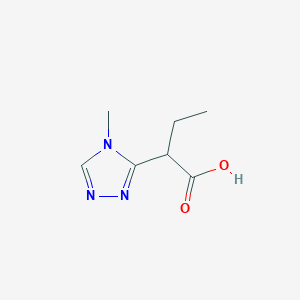
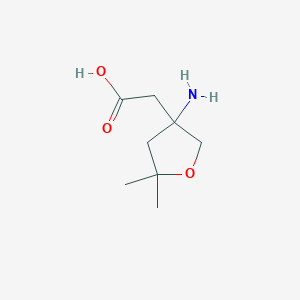
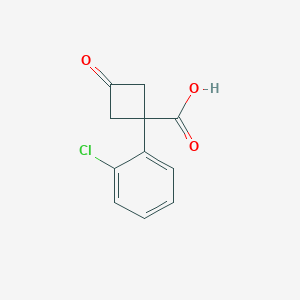
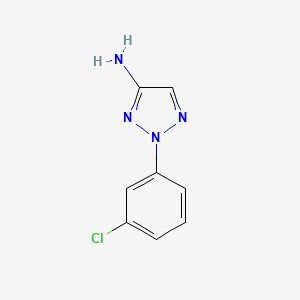
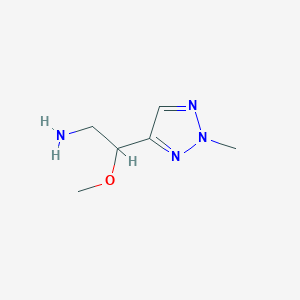
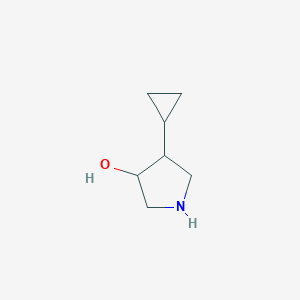
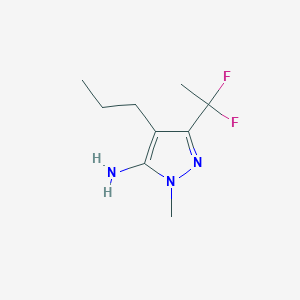
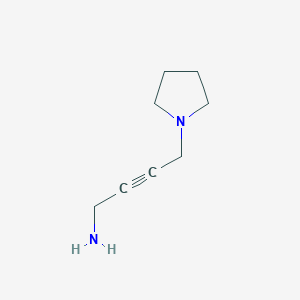
![(Cyclopropylmethyl)[1-(3,5-dimethylphenyl)ethyl]amine](/img/structure/B13305266.png)
